REACTION_CXSMILES
|
[SH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-:17].[Na+].II.[Na+].[Cl-]>O1CCOCC1.CO.O.O1CCCC1>[OH:17][CH2:4][C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[S:1][S:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][OH:5] |f:1.2.3.4.5.6,7.8,10.11|
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
SC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
45.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered with a methanol
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to 20.0 g of oil
|
Type
|
STIRRING
|
Details
|
the mixture was stirred over the weekend
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous ethanol
|
Type
|
CUSTOM
|
Details
|
amp of 138.5°-139.5° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCC1=C(C=CC=C1)SSC1=C(C=CC=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |